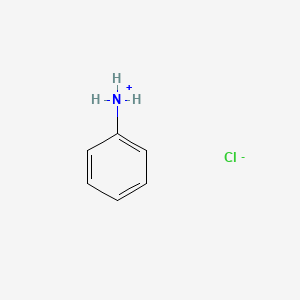

Phenylazanium;chloride

Beschreibung

Historical Context of Anilinium Cation Studies

The study of aniline (B41778) and its derivatives has a rich history dating back to the 19th century, with aniline first being isolated from coal tar in 1834. nih.gov The formation of anilinium salts, including the chloride, was an early and fundamental reaction, crucial for the purification and handling of the otherwise oily and air-sensitive aniline. Early investigations into anilinium halides were pivotal in understanding the nature of salts derived from organic bases.

Crystallographic studies have been central to understanding the structure and bonding in anilinium compounds. For instance, X-ray diffraction techniques have been employed to determine the crystal structure of anilinium chloride, revealing a monoclinic system. cdnsciencepub.com These studies have provided precise measurements of bond lengths and angles, showing, for example, that the C-N bond elongates upon the formation of the anilinium cation from aniline. wikipedia.org Infrared spectroscopy has also been a valuable tool for investigating phase changes and the nature of hydrogen bonding in solid anilinium halides. cdnsciencepub.com The anilinium cation's ability to form distinct hydrogen bonding patterns with counter-ions has been a subject of ongoing research, influencing the packing of molecules in the solid state. researchgate.netresearchgate.net

Significance of Phenylazanium (B8567235);chloride in Contemporary Chemical Science

Phenylazanium;chloride continues to be a compound of considerable interest in modern chemistry due to its diverse applications. It serves as a key precursor in the synthesis of various organic compounds. For example, it is used in the production of diphenylamine (B1679370) and is a reactant in the formation of methylenedianiline, a precursor to polyurethane polymers. wikipedia.org

Furthermore, this compound has emerged as an effective catalyst in several organic transformations. It has been shown to catalyze condensation reactions, such as those between aldehydes or ketones and thiosemicarbazides. researchgate.netacademicjournals.org Studies have demonstrated that anilinium chloride can significantly enhance reaction rates in the derivatization of carbonyl compounds, which is crucial for their analytical determination. nih.gov Its catalytic activity is often attributed to its ability to act as a mild and efficient proton source.

The anilinium cation itself is a subject of fundamental research. Studies on its selective polymerization and the role of the anilinium ion on the optical properties of polymers highlight its importance in materials science. nih.gov The interactions of the anilinium cation in different chemical environments continue to be an active area of investigation.

Scope and Research Trajectories of Anilinium Chloride Systems

Current and future research on this compound and related anilinium systems is multifaceted. One significant trajectory involves its application in the synthesis of advanced materials. For instance, it is used as a precursor for organic cations in the formation of hybrid perovskites, a class of materials with promising applications in solar cells and other optoelectronic devices. rug.nl

Another area of active research is the development of more efficient and selective catalytic systems based on anilinium salts. This includes fine-tuning reaction conditions and modifying the structure of the anilinium cation to control the outcome of catalytic processes. The use of anilinium chloride in continuous flow reactors for reactions like diazotization is also being explored to improve safety and efficiency. rsc.org

Furthermore, detailed spectroscopic and computational studies are being conducted to gain a deeper understanding of the non-covalent interactions involving the anilinium cation. These studies aim to elucidate the role of hydrogen bonding and π-π stacking interactions in determining the structure and reactivity of anilinium-containing systems. The investigation of the isomerization of the aniline molecular ion in the gas phase also provides fundamental insights into its chemical behavior. rsc.org

Interactive Data Tables

Below are interactive tables summarizing key properties and research findings related to this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₅NH₃⁺Cl⁻ | wikipedia.org |

| Molar Mass | 129.59 g/mol | wikipedia.org |

| Appearance | White solid | wikipedia.org |

| Melting Point | 196 °C (385 °F; 469 K) | wikipedia.org |

| Boiling Point | 245 °C (473 °F; 518 K) | wikipedia.org |

| Solubility in water | 1070 g/L | wikipedia.org |

| Density | 1.68 g/cm³ | wikipedia.org |

| Crystal Structure | Monoclinic | cdnsciencepub.com |

Table 2: Selected Research Findings on this compound

| Research Area | Key Finding | Reference |

| Synthesis | Produced by the reaction of aniline with hydrochloric acid. | wikipedia.org |

| Catalysis | Acts as a catalyst in condensation reactions and the derivatization of carbonyl compounds. | researchgate.netnih.gov |

| Precursor Chemistry | Used as a precursor for diphenylamine and methylenedianiline. | wikipedia.org |

| Materials Science | Employed in the synthesis of hybrid perovskites. | rug.nl |

| Spectroscopy | Infrared spectra show changes indicative of crystalline phase transitions in related anilinium halides. | cdnsciencepub.com |

| Reaction Chemistry | Reacts with ferric chloride, resulting in the reduction of iron(III) to iron(II). | stackexchange.com |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.ClH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCPOSDMTGQNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N.ClH, Array, C6H8ClN | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36663-09-9, 89183-45-9, 94750-31-9, 142-04-1, 62-53-3 (Parent) | |

| Record name | Benzenamine, labeled with carbon-14, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36663-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyaniline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89183-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline hydrochloride homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94750-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020091 | |

| Record name | Aniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aniline hydrochloride appears as a white to greenish colored crystalline solid. Toxic by ingestion and a skin and eye irritant. May emit toxic aniline and chloride fumes under exposure to high temperatures or flame. Used to make dyes and printing ink., White hygroscopic solid; Darkens on exposure to air and light; [ICSC] White to greenish solid; [CAMEO] White or black solid; [NTP] Off-white crystalline powder with a weak odor; Hygroscopic; [Alfa Aesar MSDS], HYGROSCOPIC WHITE CRYSTALS. TURNS DARK ON EXPOSURE TO AIR AND LIGHT. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aniline hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

473 °F at 760 mmHg (NTP, 1992), 245 °C | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

380 °F (NTP, 1992), 193 °C o.c. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 107 | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2215 (NTP, 1992) - Denser than water; will sink, 1.22 g/cm³ | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.46 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.46 | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

142-04-1, 97467-77-1 | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, diazotized, coupled with aniline, condensation products, hydrochlorides | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97467-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, diazotized, coupled with aniline, condensation products, hydrochlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/576R1193YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

388 °F (NTP, 1992), 196-202 °C | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Preparative Strategies for Phenylazanium;chloride and Its Derivatives

Established Laboratory Synthesis Routes for Anilinium Chloride

The laboratory preparation of anilinium chloride is a fundamental and well-documented process in organic chemistry.

Reaction of Aniline (B41778) with Hydrochloric Acid

The most direct and widely used method for synthesizing anilinium chloride is the acid-base reaction between aniline and hydrochloric acid. wikipedia.orgyoutube.com Aniline (C₆H₅NH₂), a weak base, readily reacts with the strong acid, hydrochloric acid (HCl), in an exothermic reaction to form the anilinium chloride salt (C₆H₅NH₃⁺Cl⁻). wikipedia.orgyoutube.com

This reaction is typically carried out by slowly adding concentrated hydrochloric acid to aniline, often with cooling to manage the heat evolved. youtube.com The resulting anilinium chloride, a white solid, can then be isolated by evaporating the solvent, usually water. wikipedia.orgyoutube.com For purification, the crude product can be recrystallized. The simplicity and high yield of this reaction make it a staple in laboratory settings. youtube.com

The formation of the anilinium cation involves the protonation of the amino group of aniline. scielo.br This process is crucial for some subsequent reactions, as it solubilizes the otherwise water-insoluble aniline, a necessary step for reactions carried out in aqueous media. uomustansiriyah.edu.iq

Reaction Scheme:

C₆H₅NH₂ + HCl → C₆H₅NH₃⁺Cl⁻

Alternative Preparative Approaches for Anilinium Salts

While the direct reaction with hydrochloric acid is predominant, other methods can produce anilinium salts with different counter-ions. For instance, anilinium salts can be synthesized by reacting aniline with other Brønsted-Lowry acids. mdpi.com An example is the reaction of aniline with dodecylbenzene (B1670861) sulfonic acid to form anilinium dodecylbenzene sulfonate, a key step in the synthesis of polyaniline. scielo.br

Another approach involves the use of anilinium hypophosphite as a reagent in palladium-catalyzed cross-coupling reactions to synthesize monosubstituted phosphinic acids. organic-chemistry.org This highlights the utility of pre-formed anilinium salts in more complex synthetic transformations.

Synthesis of Substituted Phenylazanium (B8567235);chloride Compounds

The synthesis of derivatives of anilinium chloride involves the introduction of various functional groups onto the aniline ring prior to or after the formation of the anilinium salt.

Introduction of Functional Groups on the Aniline Ring

The amino group (-NH₂) in aniline is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. geeksforgeeks.org This high reactivity can sometimes lead to multiple substitutions. To achieve monosubstitution, the reactivity of the amino group is often modulated by converting it to an acetanilide (B955). uomustansiriyah.edu.iq This is achieved through the acetylation of aniline, where the acetyl group reduces the activating effect and provides steric hindrance, favoring para-substitution. uomustansiriyah.edu.iq

Common electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I).

Nitration: Introduction of a nitro group (-NO₂). geeksforgeeks.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. geeksforgeeks.org

Once the desired functional group is in place, the substituted aniline can then be reacted with hydrochloric acid to form the corresponding substituted phenylazanium;chloride.

Quaternization Strategies for Modified Anilinium Species

Quaternization involves the further alkylation of the nitrogen atom in the aniline derivative to form a quaternary ammonium (B1175870) salt. dtic.mil This is typically achieved by reacting the substituted aniline with an alkylating agent, such as an alkyl halide (e.g., methyl iodide). dtic.milprinceton.edu

A notable method for the complete alkylation of primary and secondary amines to their quaternary stage in a one-step procedure has been described. dtic.mil This method utilizes a sterically hindered organic base, such as 2,6-lutidine, which facilitates the quaternization of anilines and their derivatives. dtic.mil The choice of solvent and alkylating agent can be critical, with methyl triflate sometimes being more effective for sterically hindered anilines. princeton.edu

The quaternization of substituted anilines is an important step in the synthesis of various compounds, including certain dyes and phase-transfer catalysts. The rate of these reactions is influenced by the electronic nature of the substituents on the aniline ring, with electron-donating groups generally increasing the reaction rate. koreascience.kr

Industrial-Scale Production Methodologies and Challenges

On an industrial scale, aniline itself is primarily produced through the catalytic hydrogenation of nitrobenzene. nih.govscribd.com The subsequent production of anilinium chloride can be achieved by reacting aniline vapor with hydrogen chloride gas at elevated temperatures (above 250 °C). nih.gov

Challenges in the industrial production of aniline and its derivatives include:

Catalyst Deactivation: In the hydrogenation of nitrobenzene, the catalyst can slowly lose activity due to carbon deposition, necessitating regeneration. scribd.com

Process Efficiency and Environmental Concerns: Traditional multi-step syntheses can have low atomic efficiency and generate significant waste, such as acid sludge from nitration processes. utwente.nlresearchgate.net There is ongoing research into developing more environmentally friendly, one-pot processes for aniline production. researchgate.net

Separation and Purification: The recovery of aniline from aqueous solutions can be energy-intensive. ulisboa.pt Processes like the Membrane Aromatic Recovery System (MARS) have been developed to address this challenge by extracting aniline into an acidic stripping solution where it is converted to the non-volatile anilinium salt. ulisboa.pt

Safety: Aniline is a toxic substance, and its handling on an industrial scale requires strict safety protocols. libretexts.org

The drive for more sustainable and economical processes continues to fuel research into alternative synthetic routes, such as the direct amination of benzene (B151609). utwente.nl

Purification and Characterization Techniques for Synthetic Products

Following the synthesis of this compound and its derivatives, a crucial phase involves the purification of the crude product to remove unreacted starting materials, byproducts, and other impurities. Subsequently, a comprehensive characterization of the purified compound is essential to confirm its identity, purity, and structural integrity.

Purification Methodologies

Crude this compound is typically obtained as a solid from the reaction mixture. prepchem.com Several techniques can be employed for its purification, with the choice depending on the nature and quantity of impurities present.

Recrystallization: This is a widely used method for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. For this compound, recrystallization can be performed using solvents such as aqueous ethanol (B145695) or a mixture of ethanol and ether. beilstein-journals.orgcdnsciencepub.com The selection of the solvent system is critical; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.

Extraction and Re-extraction: In some synthetic routes, particularly those involving aqueous media, extraction techniques are employed to isolate and purify this compound. mdpi.com For instance, after neutralizing the reaction mixture, the liberated phenylhydrazine (B124118) base can be extracted into an organic solvent like toluene. google.com Subsequently, treatment of the organic extract with hydrochloric acid leads to the precipitation of purified this compound, which can then be collected by filtration. mdpi.commdpi.com

Distillation: While this compound itself is a salt and not typically purified by distillation, the precursor, phenylhydrazine, can be purified by vacuum distillation. prepchem.comgoogle.com This is relevant as the purity of the starting materials directly impacts the purity of the final product.

Chromatography: For the purification of phenylhydrazone derivatives, which are formed from the reaction of phenylhydrazine with carbonyl compounds, column chromatography is a common and effective technique. sci-hub.sersc.org Silica gel is frequently used as the stationary phase, with a variety of solvent systems (eluents) such as dichloromethane:methanol (B129727):ammonium hydroxide (B78521) or petroleum ether to separate the desired product from other components. rsc.orglgcstandards.com Thin-layer chromatography (TLC) is often used to monitor the progress of the purification. lgcstandards.com

Characterization Techniques

Once purified, the identity and purity of this compound and its derivatives are confirmed using a combination of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds.

¹H NMR: The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ typically shows distinct signals for the aromatic protons and the protons of the hydrazinium (B103819) group. chemicalbook.comchemicalbook.com The chemical shifts (δ) and coupling patterns of these protons provide valuable information about their chemical environment. For example, the aromatic protons usually appear as a multiplet in the range of δ 6.9-7.3 ppm, while the -NH and -NH₃⁺ protons exhibit broader signals at different chemical shifts. chemicalbook.comchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound will show distinct peaks for the different carbon atoms in the phenyl ring. guidechem.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, typically recorded using a KBr pellet, exhibits characteristic absorption bands. nih.govnist.gov Key vibrational frequencies include those for N-H stretching, C-H stretching of the aromatic ring, and C=C stretching of the phenyl group. chemicalbook.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a peak corresponding to the molecular ion of the phenylhydrazine base after the loss of HCl. nih.govchemicalbook.com High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, which helps in confirming the molecular formula.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula of this compound (C₆H₉ClN₂). lgcstandards.comlgcstandards.com A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

Melting Point Determination: The melting point of a pure crystalline solid is a sharp, well-defined temperature. The melting point of this compound is reported to be around 245 °C with decomposition. sigmaaldrich.commerckmillipore.com A broad melting range can indicate the presence of impurities.

Data Tables

Table 1: Physical and Analytical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉ClN₂ | nist.govlgcstandards.com |

| Molecular Weight | 144.60 g/mol | nih.gov |

| Appearance | White to pale yellow solid/crystals | lgcstandards.comnih.gov |

| Melting Point | ~245 °C (decomposition) | sigmaaldrich.commerckmillipore.com |

| Solubility | Soluble in water and methanol (slightly) | lgcstandards.comlgcstandards.com |

Table 2: Spectroscopic Data for this compound

| Technique | Solvent/Method | Key Signals/Bands | Reference(s) |

| ¹H NMR | DMSO-d₆ | δ ~6.9-7.3 (m, aromatic H), δ ~8.4 (br s, -NH), δ ~10.4 (br s, -NH₃⁺) | chemicalbook.comchemicalbook.com |

| ¹³C NMR | DMSO-d₆ | Signals corresponding to aromatic carbons | guidechem.com |

| IR | KBr Pellet | N-H stretching, C-H (aromatic) stretching, C=C (aromatic) stretching | chemicalbook.comnih.govnist.gov |

| Mass Spec. | GC-MS | Shows spectrum for phenylhydrazine | nih.gov |

Table 3: Elemental Analysis Data for this compound

| Element | Calculated % | Found % (Example 1) | Found % (Example 2) | Reference(s) |

| Carbon (C) | 49.84 | 49.93 | 50.22 | lgcstandards.comlgcstandards.com |

| Hydrogen (H) | 6.27 | 6.33 | 6.00 | lgcstandards.comlgcstandards.com |

| Nitrogen (N) | 19.37 | 19.34 | 18.91 | lgcstandards.comlgcstandards.com |

Structural Elucidation and Crystallographic Investigations of Phenylazanium;chloride

Crystal Structure Analysis of Anilinium Chloride

X-ray Diffraction Studies of Anilinium Chloride

X-ray diffraction analysis has been instrumental in elucidating the crystal structure of anilinium chloride and its derivatives. Early studies established the fundamental packing and ionic nature of the compound. iucr.org For instance, anilinium chloride crystallizes in the monoclinic space group P21/n. nih.govmdpi.com The unit cell parameters for a substituted anilinium chloride, 4-(cyanomethyl)anilinium chloride, were determined to be a = 5.4348 (12) Å, b = 8.5630 (18) Å, c = 18.000 (4) Å, and β = 93.734 (16)°. nih.gov Another example, 2-ethylanilinium chloride, crystallizes in the enantiomorphic space group P32. rsc.org

In a study of an adduct of anilinium chloride with 4-bromo-N-phenylbenzenesulfonamide, the crystal system was found to be triclinic with space group P-1. researchgate.net The structure of 2-methylanilinium trichlorostannate(II), a related compound, was determined to be orthorhombic with space group P212121. murdoch.edu.au These examples highlight the influence of substituents on the crystal packing and symmetry.

Interactive Data Table: Crystallographic Data for Anilinium Chloride Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 4-(cyanomethyl)anilinium chloride | Monoclinic | P21/n | 5.4348 | 8.5630 | 18.000 | 93.734 | nih.gov |

| 2-ethylanilinium chloride | Trigonal | P32 | - | - | - | - | rsc.org |

| Anilinium chloride adduct | Triclinic | P-1 | - | - | - | - | researchgate.net |

| 2-methylanilinium trichlorostannate(II) | Orthorhombic | P212121 | 0.7290 | 1.9096 | 0.8233 | 90 | murdoch.edu.au |

Conformational Analysis of the Phenylazanium (B8567235) Cation

The phenylazanium cation consists of a phenyl ring attached to an ammonium (B1175870) group (-NH3+). wikipedia.org The treatment of aniline (B41778) with hydrochloric acid results in the formation of this cation. wikipedia.org Upon protonation, the C-N bond length elongates from 1.41 Å in aniline to 1.474 Å in the anilinium cation. wikipedia.org

Computational studies on L-phenylalanine, which contains a similar phenylalkylamine scaffold, have shown that various non-bonded interactions, including NH-π, CH-π, and hydrogen bonds, influence the stability of different conformations. nih.gov In the solid state, the conformation of the phenylazanium cation is influenced by the intricate network of intermolecular interactions within the crystal lattice. For instance, in 2-[(Prop-2-yn-1-yl)amino]anilinium chloride, the C-N-C-C torsion angle is -84.95 (18)°. iucr.org The planarity of the phenyl ring and the tetrahedral geometry of the ammonium group are key conformational features.

Intermolecular Interactions in Phenylazanium;chloride Crystal Lattices

The stability and packing of this compound in the solid state are governed by a combination of strong and weak intermolecular interactions. These include hydrogen bonding, π-π stacking, and van der Waals forces.

Hydrogen Bonding Networks (N-H⋯Cl, N-H⋯O)

A defining feature of the anilinium chloride crystal structure is the extensive network of hydrogen bonds. The ammonium group of the phenylazanium cation acts as a hydrogen bond donor, forming strong N-H⋯Cl hydrogen bonds with the chloride anions. nih.govresearchgate.net In anilinium chloride, each nitrogen atom is reported to be equidistant from three chloride ions. iucr.org The N⋯Cl distances in these interactions typically range from 3.1 to 3.2 Å. nih.govresearchgate.net For example, in 4-(cyanomethyl)anilinium chloride, the N⋯Cl distances are between 3.1638 (17) Å and 3.2061 (17) Å. nih.gov In an adduct with 4-bromo-N-phenylbenzenesulfonamide, the N⋯Cl distances were found to be in the range of 3.135 (3) to 3.196 (2) Å. researchgate.net

In substituted anilinium chlorides, other hydrogen bond acceptors may be present. For instance, in 4-(carboxymethyl)anilinium chloride, in addition to N-H⋯Cl bonds, N-H⋯O and O-H⋯Cl hydrogen bonds are also observed, creating a three-dimensional network. nih.gov Similarly, in 2-carboxy-anilinium bromide monohydrate, intramolecular N-H⋯O hydrogen bonds and intermolecular N-H⋯O/Br and O-H⋯O/Br interactions are present. nih.gov

Interactive Data Table: Hydrogen Bond Distances in Anilinium Chloride Derivatives

| Compound | Donor-H···Acceptor | D···A Distance (Å) | Reference |

| 4-(cyanomethyl)anilinium chloride | N-H···Cl | 3.1638 - 3.2061 | nih.gov |

| Anilinium chloride adduct | N-H···Cl | 3.135 - 3.196 | researchgate.net |

| 2-ethylanilinium chloride | N-H···Cl | 3.07 - 3.176 | rsc.org |

| Anilinium chloride thiocarbamate adduct | N-H···Cl | 3.1157 - 3.2087 | mdpi.com |

Van der Waals Forces and Electrostatic Interactions

In addition to the specific interactions mentioned above, van der Waals forces and general electrostatic interactions play a crucial role in the crystal packing of this compound. nih.gov Van der Waals forces are attractive or cohesive intermolecular forces that include dipole-dipole, dipole-induced dipole, and London dispersion forces. colostate.edubrainly.in These forces, although individually weak, become significant due to the large number of atomic contacts in the crystal lattice.

Computational and Theoretical Chemistry Investigations of Phenylazanium;chloride

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary computational method for studying the properties of molecular systems. It offers a favorable balance between computational cost and accuracy, making it well-suited for analyzing the ground-state properties of molecules like phenylazanium (B8567235) chloride. Various studies on anilinium salts have employed DFT to predict their geometric and electronic characteristics. researchgate.net

The optimization of molecular geometry is a fundamental step in computational chemistry, seeking the lowest energy conformation of a molecule. For anilinium salts, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles. Studies on the related anilinium nitrate (B79036) have shown that while the Hartree-Fock (HF) method can describe geometric bond lengths well, DFT methods like B3LYP, BLYP, and B3PW91 using the 6-31G(d) basis set tend to reproduce bond angles more accurately. researchgate.net

The geometry of the phenylazanium cation is characterized by the protonation of the amino group, which leads to a change in the hybridization of the nitrogen atom from sp² in aniline (B41778) to sp³ in the anilinium ion. This results in a tetrahedral geometry around the nitrogen. DFT calculations accurately model this structural change and its effect on the adjacent phenyl ring. For instance, calculations on related systems have been performed using functionals like B3PW91 with the LANL2DZ basis set to accurately reproduce molecular structures. ulethbridge.ca

Table 1: Representative Optimized Geometrical Parameters for Anilinium Cation (Illustrative)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-N | ~1.46 Å |

| Bond Length | N-H | ~1.03 Å |

| Bond Angle | C-N-H | ~109.5° |

| Bond Angle | H-N-H | ~109.5° |

Note: This table is illustrative, based on typical values for sp³ nitrogen and C-N bonds in similar structures calculated by DFT. Actual values may vary slightly depending on the functional and basis set used.

Theoretical prediction of vibrational spectra is a significant application of DFT. By calculating the harmonic force field, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. researchgate.net These calculated frequencies are invaluable for assigning the various vibrational modes observed in experimental spectra. researchgate.netulethbridge.ca

For the phenylazanium cation, key vibrational modes include the N-H stretching and bending vibrations of the -NH₃⁺ group, as well as the characteristic stretching and bending modes of the phenyl ring. researchgate.net DFT calculations, often using methods like B3LYP with basis sets such as 6-31+G(d,p), can predict these frequencies. jconsortium.com To improve agreement with experimental data, calculated frequencies are often scaled by specific factors. jconsortium.com For example, a study on a related anilinium salt used the B3PW91 functional to confirm the assignment of carbonyl stretching vibrations in metal complexes. ulethbridge.ca

Table 2: Predicted vs. Experimental Vibrational Frequencies for Anilinium Salts (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (IR/Raman) |

|---|---|---|

| N-H Asymmetric Stretch | ~3100-3200 | ~3150 |

| N-H Symmetric Stretch | ~3000-3100 | ~3050 |

| N-H Bending (Scissoring) | ~1600-1650 | ~1620 |

| C-C Ring Stretch | ~1580-1610 | ~1600 |

| C-H Ring Stretch | ~3000-3100 | ~3060 |

Note: This table is a generalized representation based on data from related anilinium compounds. researchgate.net

DFT calculations provide detailed information about the electronic properties of a molecule, including the distribution of electron density and atomic charges. Methods like Natural Bond Orbital (NBO) analysis can be used to compute the net charges on each atom. nih.gov In the phenylazanium cation, the positive charge is not localized solely on the ammonium (B1175870) group but is delocalized to some extent over the entire molecule, particularly onto the ortho and para positions of the phenyl ring through resonance and inductive effects. This charge distribution is crucial for understanding the molecule's reactivity and intermolecular interactions, such as hydrogen bonding with the chloride anion. exaly.com

The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also readily calculated. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. DFT studies on related systems have investigated how surface passivation with anilinium chloride can modulate electronic properties at interfaces. acs.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone for elucidating complex reaction mechanisms, allowing researchers to map potential energy surfaces, identify intermediates, and calculate activation barriers.

Transition State Theory (TST) is used in conjunction with computational chemistry to calculate reaction rate constants. mdpi.com By locating the transition state (the highest energy point along the reaction coordinate) on the potential energy surface, the activation energy for a reaction step can be determined. nih.gov

For reactions involving anilinium species, computational models can map out the entire reaction pathway. For example, in the anilinolysis of diethyl phosphinic chloride, a concerted mechanism involving a backside nucleophilic attack was proposed based on DFT calculations and kinetic studies. researchgate.net Similarly, the mechanism of reaction between 4-methyl aniline and hydroxyl radicals was computed using the M06-2X method, revealing the key products and reaction kinetics. mdpi.com These studies often involve calculating intrinsic reaction coordinates to confirm that a located transition state correctly connects the reactants and products. nih.gov The formation of anilinium chloride itself is the first step in reactions like diazotization, where aniline reacts with hydrochloric acid. rsc.org

Anilinium ions, or species derived from them, often play a critical role as intermediates or catalysts in organic reactions. tandfonline.com Computational modeling has been pivotal in uncovering these roles.

DFT calculations have revealed a novel mechanism for aniline-catalyzed electrophilic halogenation. researchgate.net In this process, the anilinium species (specifically, a substituted arenium ion, XMesNH₂⁺) acts as a crucial shuttle for the halogen cation (X⁺). researchgate.net The calculations showed that the autogenic protonation of an intermediate imine is essential to generate the reactive arenium species, which then facilitates the transfer of the halonium ion to the substrate. researchgate.net This computational work overturned previously proposed mechanisms by highlighting the importance of the anilinium intermediate in the catalytic cycle. researchgate.net

Furthermore, in certain condensation reactions, anilinium chloride is used as an acid catalyst. jmchemsci.com It is believed that the anilinium ion favors the desired reaction, although the precise mechanism is not always fully understood without computational support. tandfonline.com DFT calculations can model the interaction of the anilinium catalyst with reactants, stabilize transition states, and elucidate the proton transfer steps that are often central to acid catalysis.

Kinetic Studies and Rate Constant Computations

Theoretical investigations into the kinetics of reactions involving the core components of phenylazanium;chloride provide insight into its formation and reactivity. Computational studies on the gas-phase reaction between the phenyl radical (C₆H₅) and the amino radical (NH₂) have elucidated the primary pathways to aniline formation. The rate constants for this reaction are shown to be pressure- and temperature-dependent. For the low-energy channel leading to aniline (C₆H₅NH₂), the reaction is nearly barrierless. nih.gov

Calculations using Rice-Ramsperger-Kassel-Marcus (RRKM) theory have been employed to determine the rate constants over a wide range of conditions. physchemres.org For instance, the computed rate constants for the C₆H₅ + NH₂ reaction show a negative temperature dependence. nih.gov The rate coefficients can be expressed in a modified Arrhenius form, highlighting the complexity of the reaction dynamics. nih.gov

Experimentally, kinetic studies on the reactions of various para-substituted anilines with sulfonyl chlorides in different solvent mixtures have been conducted. researchgate.net These studies reveal that the second-order rate constants correlate with Hammett's substituent constants, indicating a direct bimolecular nucleophilic displacement mechanism. researchgate.net The sensitivity of the reaction rate to substituents in both the aniline and the sulfonyl chloride provides quantitative data on bond formation and breaking in the transition state. researchgate.net

Table 1: Computed Rate Constants for the C₆H₅ + NH₂ → C₆H₅NH₂ Reaction nih.gov

| Temperature (K) | Pressure (Torr) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| 300 | 1 | 1.37 x 10⁻⁹ |

| 600 | 1 | 1.58 x 10⁻⁹ |

| 2000 | 760 | 2.16 x 10⁻¹¹ |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of this compound at the atomic level. These simulations provide detailed information about the structural and dynamic properties of the anilinium ion and its interactions with surrounding molecules, such as solvents or other ions. nih.govnih.govuchicago.edu

MD studies on aniline in aqueous solutions have been performed to analyze its hydration structure from ambient to supercritical conditions. researchgate.net These simulations reveal that the first hydration shell around aniline contains approximately 30 water molecules. The interactions are complex, involving both donor and acceptor hydrogen bonds with the amino group and H-π bonds with the phenyl ring. researchgate.net For the anilinium cation, the charged -NH₃⁺ group is expected to have even stronger, more directed interactions with polar solvent molecules.

The simulations help in understanding how subtle changes in the structure of the anilinium cation can significantly affect the physical properties of its salts. researchgate.net Computational research on the anilinium group has explored π-stacking interactions, the influence of dopants, and its role in the formation of ionic liquids and polymers. researchgate.net These theoretical approaches are vital for establishing structure-property relationships that guide the design of new materials. researchgate.net

Hydrogen Bonding Dynamics and Stability

Hydrogen bonding is a critical intermolecular force governing the structure and properties of anilinium salts. nih.gov In the solid state, the anilinium cation acts as a hydrogen bond donor through its -NH₃⁺ group, forming N-H···X bonds with anions or solvent molecules. In this compound, strong N-H···Cl hydrogen bonds are expected.

Studies on related anilinium salts, such as anilinium hydrogen sulfate, show extensive N—H⋯O hydrogen bonding networks that link the cations and anions into specific structural motifs. nih.gov Molecular dynamics simulations and quantum chemical calculations can quantify the strength and dynamics of these interactions. For instance, PIXEL calculations on crystalline aniline have shown that N-H···N hydrogen bonds have interaction energies in the range of -9 to -16 kJ mol⁻¹. rsc.org

The stability of these hydrogen bonds is influenced by external conditions like temperature and pressure. High-pressure studies on aniline have demonstrated that hydrogen bonds can be compressed, eventually leading to destabilization and phase transitions. rsc.org In solution, the dynamics of hydrogen bonding between the anilinium cation and solvent molecules are crucial for understanding its solvation and reactivity. Ultrasonic investigations of aniline in binary mixtures have been used to establish the formation and stability of intermolecular hydrogen-bonded complexes. portico.org

Table 2: Calculated Hydrogen Bond Statistics for Aniline in Water at Ambient Conditions researchgate.net

| Interaction Type | Average Number of H-bonds |

| H-bonds per Hydrogen atom (amino group) | 0.54 |

| H-bonds for Nitrogen atom (amino group) | 0.74 |

| Total H-bonds for Amino group | ~1.8 |

Solvent Effects on Anilinium Chloride Behavior

The behavior of this compound in solution is profoundly influenced by the nature of the solvent. The solvent affects not only its solubility but also its chemical reactivity and effective molecular volume. Studies on the reactions of anilines with sulfonyl chlorides have demonstrated significant solvent effects on the reaction rates. researchgate.net The correlation of rate data with solvatochromic parameters like the Kamlet-Taft parameters provides a quantitative understanding of how solvent properties (e.g., hydrogen bond donating ability, polarity) influence reactivity. researchgate.net

The partial molal volume of anilinium chloride has been studied in ethanol-water mixtures to serve as a model for the transition state in solvolysis reactions. cdnsciencepub.com These experiments show that the volume changes significantly with solvent composition, reflecting changes in the electrostriction of the solvent around the ion. cdnsciencepub.com The charge density on the anilinium cation and its accessibility to the solvent are key factors. cdnsciencepub.com While anilinium chloride can be a good structural model, such studies indicate it may be a less accurate model for charge distribution in certain transition states, as the charge development and solvent interaction can differ. cdnsciencepub.com

Prediction of Spectroscopic Parameters via Theoretical Approaches

Quantum chemical calculations are widely used to predict various spectroscopic and physicochemical properties of molecules like anilinium chloride. Theoretical methods, particularly density functional theory (DFT), can accurately compute parameters such as pKa values, vibrational frequencies (IR/Raman spectra), and UV-Vis absorption properties. researchgate.net

Predicting the pKa of anilinium ions in aqueous media is a key application of these theoretical approaches. High-level computational methods like CBS-QB3 and DFT functionals (e.g., M062X) combined with a polarizable continuum model (PCM) for the solvent can yield pKa values in good agreement with experimental data. nih.gov The accuracy of these predictions often depends on the inclusion of explicit water molecules in the computational model to properly account for the specific hydrogen-bonding interactions in the first solvation shell. nih.gov For instance, using the CBS-QB3 method with two explicit water molecules resulted in an average difference from experimental pKa values of 0.486. nih.gov

Theoretical calculations also provide insights into vibrational spectra. The computed frequencies and intensities for the sulfonate group in anilinium-based monomers, for example, show changes that correlate with experimental observations, aiding in the interpretation of IR and Raman spectra. researchgate.net

Table 3: Performance of Theoretical Methods for Predicting pKa of Substituted Anilinium Ions nih.gov

| Theoretical Method | Solvation Model | Average ΔpKa (Difference from Experiment) |

| CBS-QB3 | PCM + 2 H₂O molecules | 0.486 |

| M062X(D3)/ma-def2QZVP | PCM + 3 H₂O molecules | 1.351 |

Studies of Anilinium Salts in Non-Linear Optical (NLO) Materials

Anilinium salts are part of a class of semi-organic materials investigated for their promising non-linear optical (NLO) properties. researchgate.net These materials combine the high NLO efficiency of organic molecules with the favorable thermal and mechanical stability of inorganic compounds. researchgate.net The anilinium cation, when paired with a suitable anion, can form non-centrosymmetric crystal structures, which is a prerequisite for second-order NLO activity.

Anilinium hydrogen sulfate (AHS), for example, has been synthesized and shown to crystallize in a non-centrosymmetric space group (Pca21). researchgate.net Experimental and theoretical studies on such semi-organic crystals confirm their potential for applications like frequency conversion. researchgate.net The design of efficient organic NLO materials often relies on creating molecules with electron donor and acceptor groups connected by a π-conjugated system, a principle that applies to substituted anilines. bath.ac.ukresearchgate.net

Theoretical Calculations of Macroscopic Nonlinear Properties

Theoretical chemistry plays a crucial role in the design and characterization of NLO materials based on anilinium salts. Quantum chemical methods are used to calculate molecular NLO properties, such as the first-order hyperpolarizability (β), which is the microscopic origin of the macroscopic second-order NLO effect. bath.ac.uk

Studies using second-order Møller-Plesset perturbation theory (MP2) and DFT have been performed on a series of substituted anilines to understand how molecular structure affects NLO response. bath.ac.uk These calculations show that the hyperpolarizability can be tuned by:

Changing the electron-donating strength of the amino group (e.g., NH₂ vs. N(CH₃)₂). bath.ac.uk

Varying the electron-accepting strength of substituents on the phenyl ring. bath.ac.uk

Extending the length of the π-conjugation system. bath.ac.uk

Solvent effects on the calculated NLO properties are often included using polarizable continuum models. bath.ac.uk For crystalline materials like anilinium hydrogen sulfate, DFT calculations at the molecular level are used to compute the energy gap, linear and nonlinear optical specifications, and global reactivity descriptors, providing a theoretical basis for their observed NLO activity. researchgate.net

Molecular Orbital Calculations and Hirschfield Analysis

Computational and theoretical investigations provide profound insights into the electronic structure and intermolecular interactions that govern the properties and crystal packing of this compound, also known as phenylhydrazinium chloride. This section details the findings from such analyses.

Molecular Orbital Calculations

A comprehensive search of scientific literature did not yield specific studies focused on the molecular orbital calculations for this compound. Consequently, detailed data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, and other related electronic properties are not available at present. Such calculations, typically performed using Density Functional Theory (DFT), would be valuable in understanding the molecule's reactivity and electronic transitions.

Hirschfield Analysis

While a complete Hirschfeld surface analysis with 2D fingerprint plots for this compound has not been published, a detailed examination of its intermolecular interactions is possible through the redetermined crystal structure of the compound. nih.goviucr.org This analysis is fundamental to understanding the forces that direct the crystal packing, which is the primary goal of a Hirschfeld analysis.

The crystal packing of this compound is dominated by a network of hydrogen bonds, specifically cation-to-cation N—H···N interactions and cation-to-anion N—H···Cl interactions. nih.gov The N—H···N hydrogen bonds link the cations into chains along the crystal direction. nih.gov These chains are further interconnected by N—H···Cl hydrogen bonds, creating a layered network structure parallel to the (010) plane. nih.goviucr.org

A notable feature of the structure is a particularly short H···Cl contact at 2.04 Å, which suggests a strong interaction. nih.gov The geometry and parameters of these crucial hydrogen bonds, as determined from the crystal structure, are summarized below.

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N2—H4···N1 | 0.93 | 2.11 | 3.031 | 173 |

| N2—H5···Cl1 | 0.90 | 2.35 | 3.187 | 154 |

| N2—H6···Cl1 | 1.04 | 2.04 | 3.065 | 168 |

Data sourced from the redetermined crystal structure of phenylhydrazinium chloride. nih.gov

Chemical Reactivity and Mechanistic Studies Involving Phenylazanium;chloride

Role of Anilinium Chloride in Diazotization Reactions

The process can be summarized by the following reaction scheme: C₆H₅NH₂ + NaNO₂ + 2HCl → C₆H₅N₂⁺Cl⁻ + NaCl + 2H₂O vedantu.com

In-situ Generation of Nitrous Acid and Nitrosonium Ion

The diazotization process begins with the in-situ generation of nitrous acid (HNO₂). rsc.org Phenylazanium (B8567235);chloride is formed by the reaction of aniline (B41778) with hydrochloric acid. ck12.org The excess hydrochloric acid present in the solution then reacts with a nitrite (B80452) salt, typically sodium nitrite (NaNO₂), to produce nitrous acid. rsc.orglibretexts.org

Reaction Scheme for Nitrous Acid Formation rsc.org

Nitrous acid is unstable and must be generated in the reaction mixture as needed. libretexts.orgunacademy.comchegg.com In the strongly acidic environment, nitrous acid is subsequently protonated and loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). youtube.combyjus.com This ion is the key diazotizing agent in the reaction. byjus.com

Formation of the Nitrosonium Ion chemicalnote.com

Nucleophilic Attack and Formation of Diazonium Salts

The free aniline, in equilibrium with its protonated form (anilinium chloride), acts as a nucleophile. quora.com The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic nitrosonium ion. chemicalnote.comyoutube.com This initial attack is considered the faster step compared to a potential electrophilic aromatic substitution on the ring. stackexchange.comechemi.com

The attack forms a nitrogen-nitrogen bond, resulting in an N-nitrosamine intermediate after deprotonation. byjus.com This intermediate then undergoes a series of proton transfers and tautomerization, followed by the elimination of a water molecule in the acidic medium, to yield the stable benzenediazonium (B1195382) ion. youtube.combyjus.comyoutube.com The chloride ion from the anilinium chloride or hydrochloric acid serves as the counter-ion, resulting in the formation of the benzenediazonium chloride salt. rsc.org

Reaction Kinetics and Selectivity Control in Continuous Flow Reactors

The synthesis of diazonium salts is often complicated by their instability and the exothermic nature of the reaction, which can lead to decomposition and the formation of unwanted byproducts. rsc.orgresearchgate.net Continuous flow reactors offer significant advantages over traditional batch processes by providing superior control over reaction parameters like temperature, residence time, and mixing. researchgate.netrsc.org

Research into the diazotization of aniline in continuous flow systems has shown that the reaction yield and selectivity are highly dependent on these parameters. researchgate.netrsc.org Studies have demonstrated that by optimizing mixing, residence time, and temperature, the formation of impurities, such as those from diazo-coupling reactions, can be minimized. rsc.org For instance, one study utilized an axial dispersion model to optimize the diazotization of aniline in a straight tube reactor, which was then successfully scaled up. rsc.org The key parameters identified for successful scaling were initial concentration, inlet temperature, heat capacity of the reaction mixture, mixing efficiency, and the heat transfer area per unit volume of the reactor. rsc.org

Kinetic studies, sometimes employing stopped-flow techniques, have been conducted to understand the reaction rates. The diazotization of p-nitroaniline, for example, was found to be a second-order reaction under excess hydrochloric acid conditions. researchgate.net Such kinetic data is crucial for designing and optimizing continuous flow processes to enhance selectivity and safety. researchgate.net By precisely controlling the reaction conditions, continuous flow technology allows for safer operation and can significantly reduce reaction times while increasing product yield. researchgate.net

Electrophilic Substitution Reactions on the Aniline Ring

The reactivity of the aniline ring toward electrophilic substitution is profoundly influenced by the state of the amino group. The free amino group (-NH₂) is a powerful activating, ortho-, para-directing group due to the resonance donation of its lone pair of electrons into the benzene (B151609) ring. byjus.compearson.comwikipedia.org However, in the presence of acid, aniline is protonated to form the anilinium ion (-NH₃⁺).

Mechanism of Chlorination Catalyzed by Lewis Acids

Direct chlorination of aniline can be complex. However, theoretical studies using Density Functional Theory (DFT) have explored the mechanism of chlorination catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). researchgate.net The Lewis acid activates the chlorine molecule (Cl₂), making it a more potent electrophile.

The proposed mechanism follows the general pathway for electrophilic aromatic substitution:

Formation of the Electrophile: The Lewis acid polarizes the Cl-Cl bond, creating a more electrophilic chlorine species that can attack the aromatic ring.

Formation of the Sigma Complex: The π-electrons of the aniline ring attack the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. researchgate.netunacademy.com

Deprotonation: A base removes a proton from the carbon atom that formed the new C-Cl bond, restoring the aromaticity of the ring. unacademy.com

DFT studies on the chlorination of aniline with AlCl₃ as a catalyst have shown that the orientation of the substitution (ortho, meta, or para) is governed by the relative stability of the corresponding sigma complex intermediate. researchgate.net